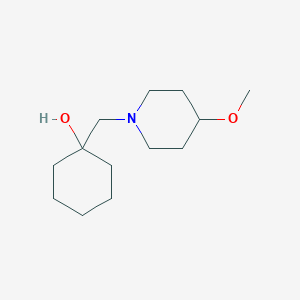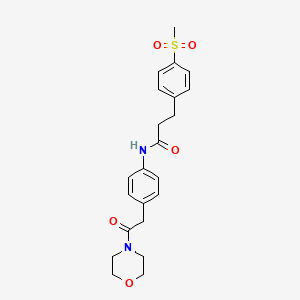
3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. MS-275 has been extensively studied for its potential applications in cancer therapy and other diseases involving aberrant gene expression.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research on compounds related to 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide reveals antimicrobial potential. For instance, a study found that 4-(Phenylsulfonyl) morpholine exhibits antimicrobial and modulating activity against various microorganisms, including multidrug-resistant strains of bacteria and fungi. The combination of this compound with antibiotics showed enhanced efficacy against resistant strains, highlighting its potential as a modulator of antibiotic activity (Oliveira et al., 2015).
Neuroprotective Effects
Another area of research indicates the neuroprotective effects of compounds structurally related to this compound. A study demonstrated the effectiveness of a PARP inhibitor, closely related in structure, in reducing cell death in a model of oxidative stress in vitro and significantly decreasing cerebral damage and neurological deficits in an in vivo model of ischemic stroke (Kamanaka et al., 2004).
Antiviral Activity
Sulfonamide derivatives, including structures similar to the compound , have been studied for their antiviral properties. A particular study focused on novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying them as inhibitors of HIV-1 replication. Among these derivatives, specific compounds showed promising activity against HIV-1 replication, suggesting potential for antiviral drug development (Che et al., 2015).
Enzyme Inhibition
The enzyme inhibitory activity of compounds structurally related to this compound is another significant area of application. Research into sulfonamide derivatives has revealed their potential as inhibitors of phospholipase A2, an enzyme involved in various inflammatory processes. This suggests their use in developing treatments for conditions associated with inflammation (Oinuma et al., 1991).
Drug Metabolism Studies
Compounds with sulfonamide groups have been utilized in drug metabolism studies to understand the pharmacokinetic properties of drugs. An example is the use of biaryl-bis-sulfonamide derivatives in investigating the metabolism of AMPA receptor potentiators, providing insights into the biotransformation of these compounds in preclinical species (Zmijewski et al., 2006).
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-30(27,28)20-9-4-17(5-10-20)6-11-21(25)23-19-7-2-18(3-8-19)16-22(26)24-12-14-29-15-13-24/h2-5,7-10H,6,11-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLLSVFGQDPLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2568515.png)
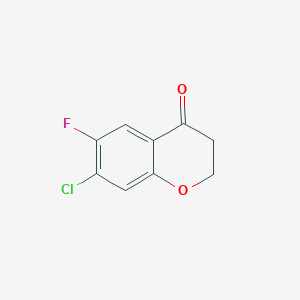

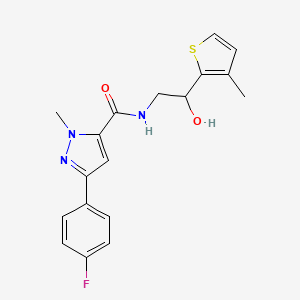


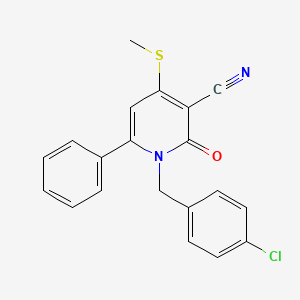

![3-chloro-2-[(Z)-2-[(3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}butan-2-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2568527.png)
![3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2568528.png)
![5-{[4-(2-Furoyl)piperazin-1-yl]sulfonyl}-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole](/img/structure/B2568529.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2568532.png)
